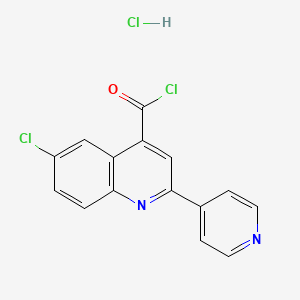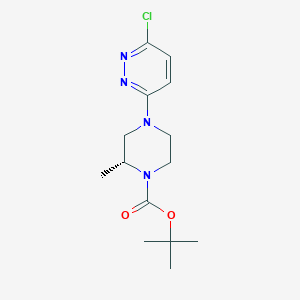
(R)-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate
Vue d'ensemble
Description
(R)-tert-butyl 4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate, also known as (R)-t-BOC-Cl-PZ, is a synthetic compound composed of a tert-butyl group, a 6-chloropyridazin-3-yl group, and a 2-methylpiperazine-1-carboxylate group. It is a highly potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH has been used as a therapeutic approach for the treatment of a variety of diseases, including cancer, malaria, and autoimmune diseases.
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands :
- A study conducted by Altenbach et al. (2008) in the field of medicinal chemistry involved the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). This research led to the development of compound 3, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, which demonstrated potent in vitro activity and effectiveness as an anti-inflammatory agent in an animal model. It also exhibited antinociceptive activity in a pain model, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Synthesis of Quinolone Enantiomers :
- Research by Liu et al. (2005) involved the synthesis of R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate. This study examined their antibacterial activities on various bacteria. Although no significant difference in in vitro antibacterial activities was observed, there was a notable difference in efficacy between R and S enantiomers in some cases (Liu et al., 2005).
Synthesis and Crystal Structure Analysis :
- Xu et al. (2006) investigated the synthesis and crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one. This compound was synthesized from 1-tert-butylhydrazine, (Z)-2,3-dichloro-3-formylacrylic acid, and (4-tert-butylphenyl) methanethiol. The study provided detailed crystallographic data, offering insights into the molecular structure and interactions of similar compounds (Xu et al., 2006).
Antimycobacterial, Antifungal, and Photosynthesis-Inhibiting Activity :
- Doležal et al. (2006) conducted research on substituted pyrazinecarboxamides. They synthesized a series of amides and tested their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. The study found that some derivatives exhibited significant activity against Mycobacterium tuberculosis and Trichophyton mentagrophytes, as well as inhibiting oxygen evolution rate in spinach chloroplasts (Doležal et al., 2006).
Propriétés
IUPAC Name |
tert-butyl (2R)-4-(6-chloropyridazin-3-yl)-2-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-9-18(12-6-5-11(15)16-17-12)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFAITYMWAJRUNA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



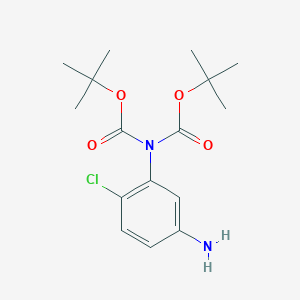
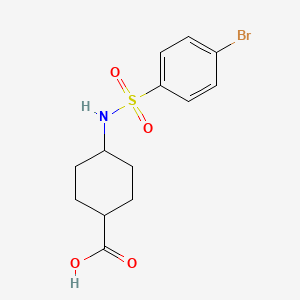

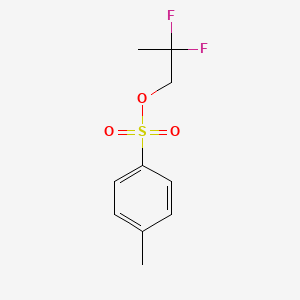
![7-chloro-6-methyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B1396753.png)
![Di-tert-butyl 1,4,8-triazaspiro[5.5]undecane-1,4-dicarboxylate](/img/structure/B1396754.png)
![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)
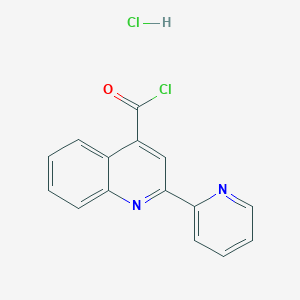

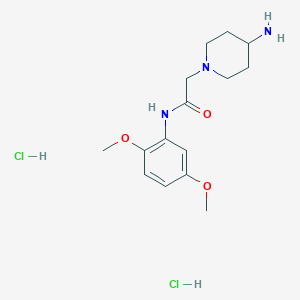
amine hydrochloride](/img/structure/B1396763.png)
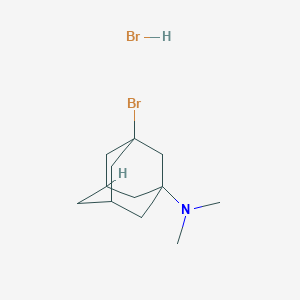
![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)
